

BP Fluor 405 DBCO: A Comparative Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: **BP Fluor 405 DBCO**

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For Researchers, Scientists, and Drug Development Professionals

BP Fluor 405 DBCO is a blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, designed for copper-free click chemistry applications. This guide provides a comprehensive overview of its applications, performance compared to alternatives, and detailed experimental protocols to assist researchers in its effective implementation.

Performance Characteristics and Comparison

BP Fluor 405 DBCO is spectrally similar to other commercially available 405 nm excitable dyes, such as Alexa Fluor™ 405 DBCO. It is ideally suited for excitation by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The dye is water-soluble, and its fluorescence is pH-insensitive over a wide range, which is advantageous for live-cell imaging applications.[\[4\]](#)

While direct, peer-reviewed comparative studies quantifying the performance of **BP Fluor 405 DBCO** against its primary competitors are not readily available in the published literature, its equivalence to Alexa Fluor™ 405 is frequently claimed by various suppliers.[\[4\]](#)[\[6\]](#) The primary application of **BP Fluor 405 DBCO** is in the specific labeling of azide-modified biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Table 1: Spectroscopic Properties of **BP Fluor 405 DBCO** and Alternatives

Feature	BP Fluor 405 DBCO	APDye 405 DBCO	Alexa Fluor™ 405
Excitation Maximum (λ _{ex})	~402 nm[1]	402 nm[7]	401 nm[8]
Emission Maximum (λ _{em})	~424 nm[1]	424 nm[7]	421 nm[8]
Molar Extinction Coefficient (ε)	~35,000 cm ⁻¹ M ⁻¹ [1] [7]	35,000 cm ⁻¹ M ⁻¹ [7]	35,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	Data not available	Data not available	Data not available
Solubility	Water, DMSO, DMF[1]	Water, DMSO, DMF[7]	Water

Key Applications and Experimental Protocols

The primary application of **BP Fluor 405 DBCO** is the detection and visualization of azide-tagged biomolecules in various experimental setups, including flow cytometry and super-resolution microscopy (STORM).[1][2][3][6]

Metabolic Labeling of Cell Surface Glycans for Flow Cytometry

A common application is the labeling of cell surface glycans that have been metabolically engineered to incorporate azide groups. This allows for the quantification of glycan expression and can be used to track cellular changes.

Experimental Protocol: Cell Surface Glycan Labeling and Flow Cytometry

This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar and subsequent detection using **BP Fluor 405 DBCO**.

Materials:

- Cells of interest (e.g., A549 cells)
- Complete cell culture medium

- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

- **BP Fluor 405 DBCO**

- Phosphate-buffered saline (PBS), pH 7.4
- FACS buffer (PBS with 2% FBS and 1 mM EDTA)

Procedure:

- Metabolic Labeling:

- Seed cells in a 6-well plate and allow them to adhere overnight.
 - Incubate the cells with Ac4ManNAz at a final concentration of 25-100 μ M in the culture medium for 48 hours. This allows for the metabolic incorporation of azide groups into cell surface glycans.

- Cell Preparation:

- Harvest the cells and wash them twice with FACS buffer.

- Labeling with **BP Fluor 405 DBCO**:

- Resuspend the cells in FACS buffer.
 - Add **BP Fluor 405 DBCO** to a final concentration of 10-50 μ M.
 - Incubate for 30-60 minutes at room temperature, protected from light.

- Washing:

- Wash the cells three times with FACS buffer to remove unbound dye.

- Flow Cytometry Analysis:

- Resuspend the cells in FACS buffer.

- Analyze the cells using a flow cytometer with a 405 nm laser for excitation and an appropriate emission filter (e.g., 450/50 nm bandpass).
- Acquire data for at least 10,000 events per sample.[\[9\]](#)

Table 2: Example Data from Flow Cytometry Analysis of Azide-Labeled T-cells

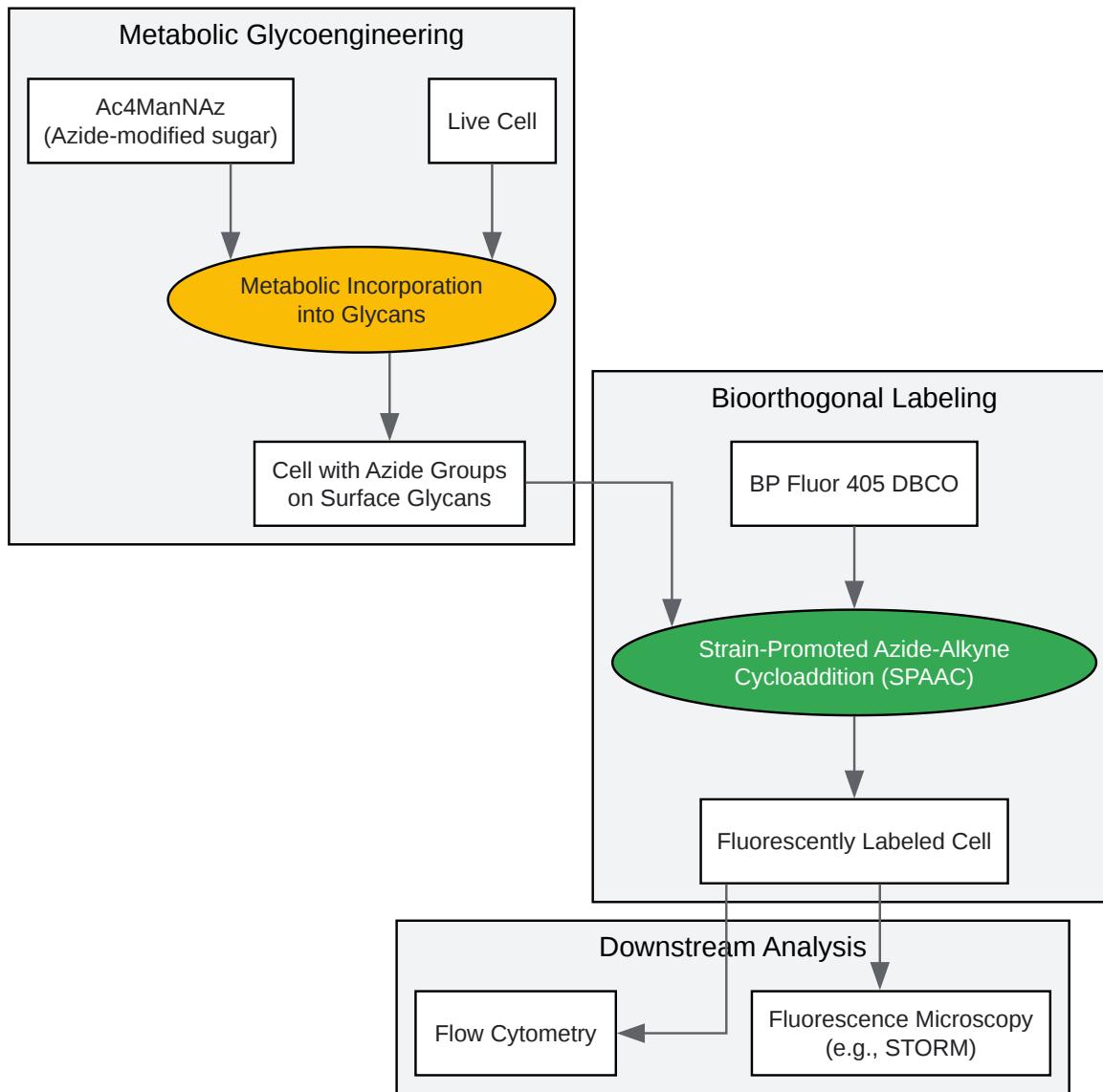
Liposome Concentration (mM)	Mean Fluorescence Intensity (MFI) of Azide-Labeled T-cells	MFI of Unlabeled Control T-cells
0.1	~1500	~200
0.5	~4000	~250
1.0	~6000	~300
2.0	~7500	~350

This data is adapted from a study using DBCO-functionalized liposomes and illustrates the dose-dependent increase in fluorescence upon labeling of azide-modified cells. A similar trend would be expected with **BP Fluor 405 DBCO**.[\[10\]](#)

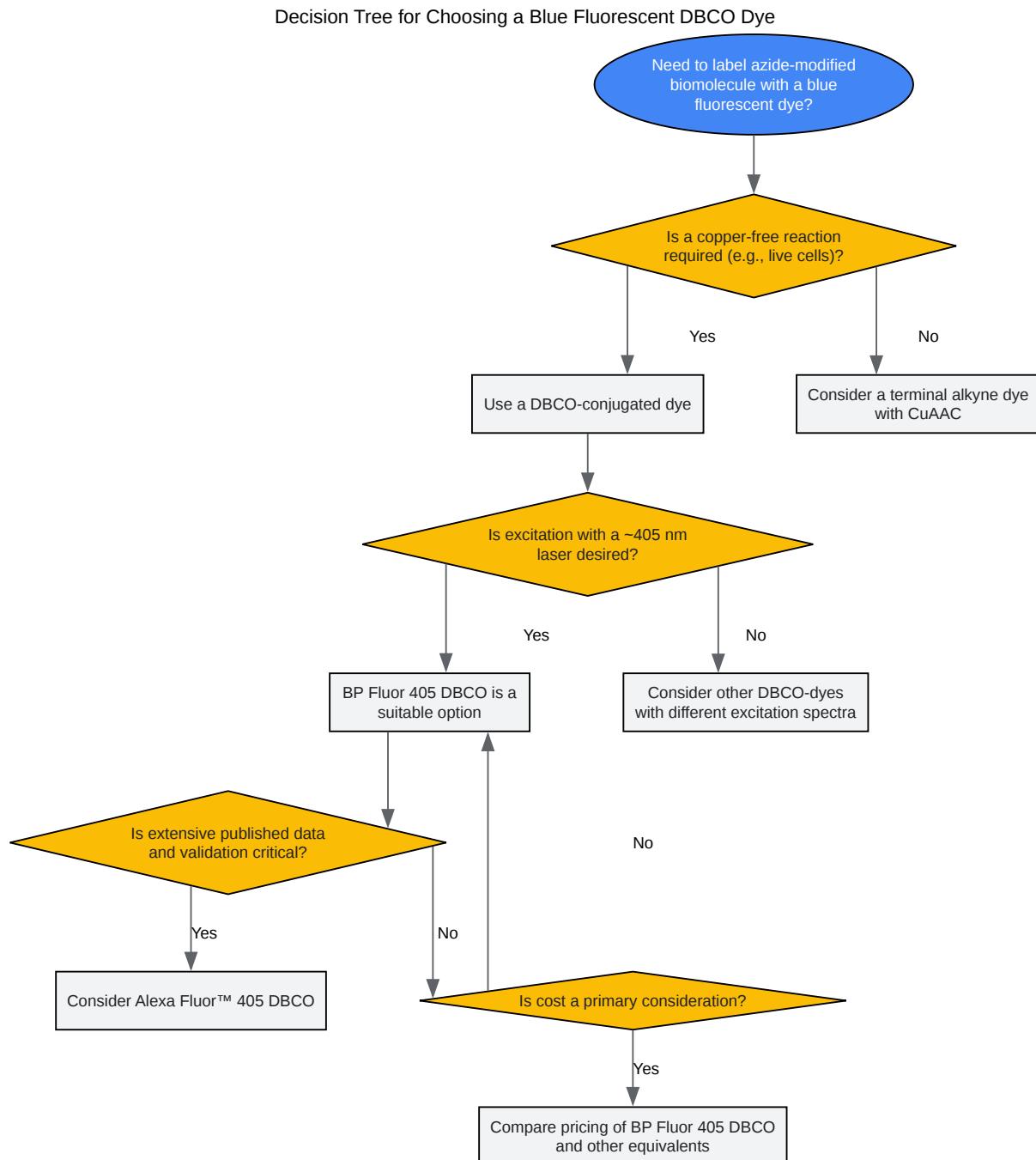
Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in using **BP Fluor 405 DBCO** for cell labeling.

Metabolic Labeling and Bioorthogonal Ligation Workflow

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Caption: Workflow for labeling cells using metabolic glycoengineering and **BP Fluor 405 DBCO**.

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Caption: Decision guide for selecting a blue fluorescent DBCO dye for bioorthogonal labeling.

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